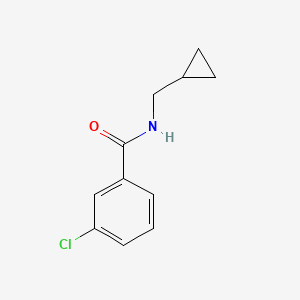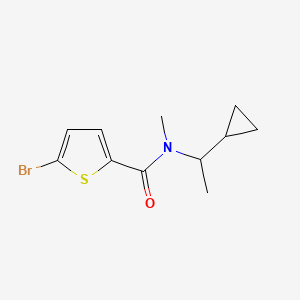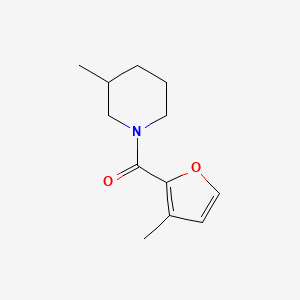
3-chloro-N-(cyclopropylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(cyclopropylmethyl)benzamide, also known as CCMB, is a synthetic compound that has been widely used in scientific research. CCMB is a benzamide derivative that has a cyclopropylmethyl group attached to the nitrogen atom, and a chlorine atom attached to the benzene ring. CCMB has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(cyclopropylmethyl)benzamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation, cancer, and viral infection. This compound has been shown to inhibit the nuclear factor-κB (NF-κB) pathway, which plays a key role in the inflammatory response. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. This compound has also been shown to reduce the levels of lactate dehydrogenase (LDH), an enzyme that is released from damaged cells and is a marker of cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-N-(cyclopropylmethyl)benzamide is its broad range of biological activities, which makes it a useful tool for studying various disease processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in vitro. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-chloro-N-(cyclopropylmethyl)benzamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Another area of interest is its mechanism of action, which is not fully understood. Further studies are needed to elucidate the precise signaling pathways involved in this compound's biological activities. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its optimal dosing and administration.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(cyclopropylmethyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with cyclopropylmethylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 141-143°C. The purity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
3-chloro-N-(cyclopropylmethyl)benzamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. This compound has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory process.
In addition to its anti-inflammatory properties, this compound has been studied for its anti-cancer effects. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
This compound has also been studied for its anti-viral properties. It has been shown to inhibit the replication of hepatitis B virus in vitro, and to reduce the viral load in animal models of hepatitis B infection.
Propriétés
IUPAC Name |
3-chloro-N-(cyclopropylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-1-2-9(6-10)11(14)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPPWWBSJOTWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)


![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)





![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)


